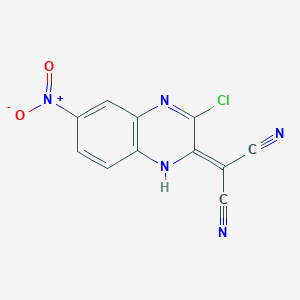
(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile is a chemical compound with a complex structure that includes a quinoxaline ring substituted with chloro and nitro groups, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile typically involves the reaction of 3-chloro-6-nitroquinoxaline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-amino-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-nitroquinoxalin-2-amine: Similar structure but lacks the propanedinitrile moiety.
6-Nitroquinoxaline: Lacks both the chloro and propanedinitrile groups.
3-Chloroquinoxaline: Lacks the nitro and propanedinitrile groups.
Uniqueness
(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile is unique due to the combination of its chloro, nitro, and propanedinitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
821009-83-0 |
|---|---|
Molecular Formula |
C11H4ClN5O2 |
Molecular Weight |
273.63 g/mol |
IUPAC Name |
2-(3-chloro-6-nitro-1H-quinoxalin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H4ClN5O2/c12-11-10(6(4-13)5-14)15-8-2-1-7(17(18)19)3-9(8)16-11/h1-3,15H |
InChI Key |
NEVVWVWNRZIYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=C(C#N)C#N)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



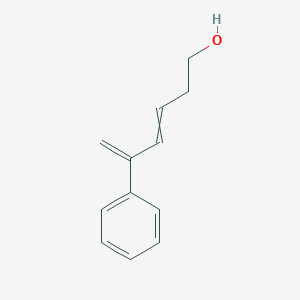
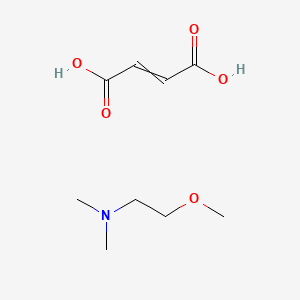
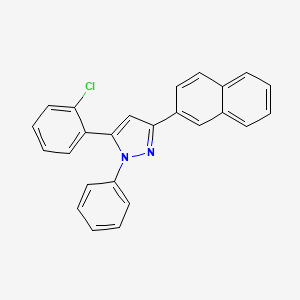
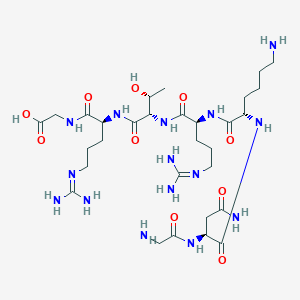
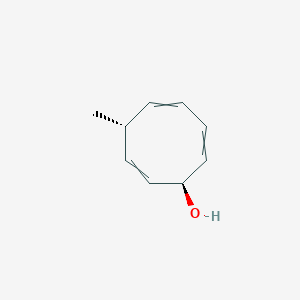

![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
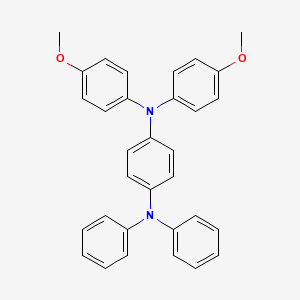
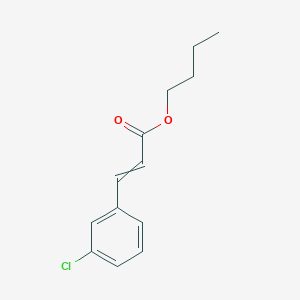


![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)
